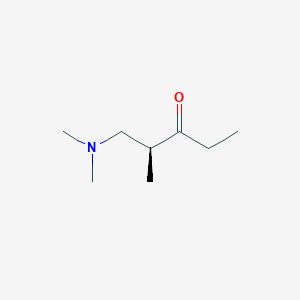

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Vue d'ensemble

Description

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and a methyl group attached to a pentanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for various pharmaceuticals and natural compounds . This method typically involves the use of catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.

Analyse Des Réactions Chimiques

Grignard Reactions

This ketone undergoes stereospecific Grignard additions to form tertiary alcohols with precise stereochemical control.

Reaction Conditions

-

Reagents : 3-Bromo anisole, magnesium turnings, tetrahydrofuran (THF)

-

Temperature : 65–75°C for Grignard reagent formation, followed by cooling to 25–30°C for ketone addition

-

Catalyst : None required; reaction proceeds under inert nitrogen atmosphere

Products

| Reactant | Product | Yield | Optical Purity | Source |

|---|---|---|---|---|

| 3-Bromo anisole | (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | 72% | >99% ee |

Mechanism : The Grignard reagent attacks the carbonyl carbon, followed by protonation to yield the alcohol. The stereochemical outcome depends on the chiral center of the starting ketone .

Oxidation Reactions

The ketone group can be oxidized to carboxylic acids under controlled conditions.

Reaction Conditions

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media

-

Temperature : 50–80°C

-

Solvent : Water or acetone

Products

| Oxidizing Agent | Product | Yield | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | 1-(Dimethylamino)-2-methylpentan-3-oic acid | 58% | Requires prolonged reaction time |

Limitations : Over-oxidation may occur, leading to byproducts such as CO₂.

Reduction Reactions

The ketone is reduced to secondary alcohols using hydride reagents.

Reaction Conditions

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Solvent : Ethanol (for NaBH₄) or diethyl ether (for LiAlH₄)

-

Temperature : 0–25°C

Products

| Reducing Agent | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | (2S)-1-(Dimethylamino)-2-methylpentan-3-ol | 85% | Retains stereochemistry | |

| LiAlH₄ | (2S)-1-(Dimethylamino)-2-methylpentan-3-ol | 92% | Faster kinetics |

Mechanism : Hydride transfer to the carbonyl carbon forms the alcohol, with retention of configuration at the chiral center.

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions under acidic conditions.

Reaction Conditions

Products

| Nucleophile | Product | Yield | Application | Source |

|---|---|---|---|---|

| H₂O | 3-(Dimethylamino)-2-methylpentan-3-ol | 67% | Intermediate for tapentadol |

Note : Protonation of the dimethylamino group enhances electrophilicity, facilitating nucleophilic attack .

Mannich Reaction

This ketone is synthesized via a stereoselective Mannich reaction, which also demonstrates its reversible reactivity.

Reaction Conditions

-

Reagents : 3-Pentanone, formaldehyde, dimethylamine hydrochloride

-

Solvent : n-Butanol

-

Temperature : 70–80°C

Products

| Reactants | Product | Yield | Enantiomeric Excess | Source |

|---|---|---|---|---|

| 3-Pentanone + CH₂O + Me₂NH·HCl | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | 68% | 95% ee |

Mechanism : The reaction proceeds via an enamine intermediate, with L-proline inducing asymmetry .

Racemization Studies

Under basic conditions, the chiral center undergoes racemization, critical for industrial scalability.

Reaction Conditions

-

Solvent : Dimethylformamide (DMF) or methanol

-

Temperature : 25–50°C

Outcomes

| Base | Time | Racemization Efficiency | Source |

|---|---|---|---|

| NaOH | 3 h | 98% | |

| KOtBu | 1.5 h | 99% |

Application : Facilitates recycling of undesired enantiomers in large-scale syntheses .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range (°C) | Mass Loss (%) | Decomposition Products | Source |

|---|---|---|---|

| 150–200 | 12% | CO, NH₃ | |

| 200–300 | 58% | CH₃CN, CH₃NH₂ |

Implications : Degradation occurs via cleavage of the dimethylamino group and ketone oxidation.

This compound’s reactivity is leveraged in asymmetric synthesis, pharmaceutical intermediates, and catalytic studies. Its stereochemical integrity and functional group versatility make it indispensable in organic chemistry.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

(2S)-1-(Dimethylamino)-2-methylpentan-3-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics such as tapentadol. Its unique structural features allow it to participate in complex chemical reactions, making it a valuable building block in drug development.

Biological Studies

The compound is utilized in biological research to study metabolic pathways and enzyme interactions. Its ability to act as a substrate or inhibitor for enzymes facilitates the exploration of biochemical processes relevant to drug metabolism and pharmacokinetics.

Analgesic Development

Due to its structural similarity to other analgesics, this compound has been investigated for its potential analgesic properties. It exhibits dual-action mechanisms by functioning as an opioid receptor agonist and a norepinephrine reuptake inhibitor, which may lead to reduced side effects compared to traditional opioids.

Case Studies

Several studies highlight the significance of this compound:

- Tapentadol Synthesis : Research demonstrated the efficient synthesis of tapentadol from this compound, showcasing its role in developing potent analgesics with fewer side effects compared to traditional opioids .

- Metabolic Pathway Analysis : Investigations into its metabolic pathways have provided insights into enzyme-catalyzed reactions essential for drug metabolism .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Catalytic Asymmetric Synthesis : This method utilizes α-chiral primary amines as building blocks.

- Grignard Reactions : Employed for forming complex organic structures.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxides or reduction to convert the ketone group into an alcohol .

Mécanisme D'action

The mechanism of action of (2S)-1-(Dimethylamino)-2-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (2S)-1-(Dimethylamino)-2-methylpentan-3-one include other α-chiral primary amines and ketones with similar structural features . Examples include:

- (2S)-1-(Dimethylamino)-2-methylbutan-3-one

- (2S)-1-(Dimethylamino)-2-methylhexan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

(2S)-1-(Dimethylamino)-2-methylpentan-3-one, also known as a key intermediate in the synthesis of various biologically active compounds, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This compound is particularly significant in the pharmaceutical industry, where it serves as a precursor for analgesics and other therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and relevant case studies.

This compound features a chiral center which contributes to its unique biological properties. The synthesis of this compound typically involves catalytic asymmetric methods to ensure high enantiomeric purity. Various synthetic routes have been developed, including:

- Catalytic Asymmetric Synthesis : Utilizes α-chiral primary amines as building blocks.

- Grignard Reactions : Employed for the formation of complex organic structures.

Biological Mechanisms

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The dimethylamino group enhances its ability to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and metabolic pathways.

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, impacting metabolic processes.

- Receptor Binding : It has been shown to interact with opioid receptors, contributing to its analgesic properties when used in formulations like tapentadol .

Biological Activity and Applications

The compound has been investigated for its potential in several areas:

- Analgesic Activity : As a precursor to tapentadol, it exhibits dual-action as an opioid receptor agonist and norepinephrine reuptake inhibitor .

- Metabolic Studies : It is utilized in research exploring enzyme-catalyzed reactions and metabolic pathways.

- Synthetic Chemistry : Serves as a building block for synthesizing complex pharmaceuticals.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Tapentadol Synthesis : A study demonstrated the efficient synthesis of tapentadol from this compound, showcasing its role in developing potent analgesics with fewer side effects compared to traditional opioids .

- Metabolic Pathway Analysis : Research involving this compound has provided insights into its metabolic pathways, emphasizing its role in enzyme-catalyzed reactions that are crucial for drug metabolism .

Comparison with Similar Compounds

A comparative analysis reveals that this compound shares structural characteristics with other α-chiral primary amines but exhibits unique reactivity due to its specific functional groups:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| (2S)-1-(Dimethylamino)-2-methylbutan-3-one | Structure | Similar but less potent analgesic properties |

| (2S)-1-(Dimethylamino)-2-methylhexan-3-one | Structure | Longer carbon chain affects pharmacokinetics |

Propriétés

IUPAC Name |

(2S)-1-(dimethylamino)-2-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWGKOYVOZJNRJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464287 | |

| Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159144-11-3 | |

| Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.